![molecular formula C12H25N3 B13283272 (Cyclopropylmethyl)[3-(4-methylpiperazin-1-yl)propyl]amine](/img/structure/B13283272.png)
(Cyclopropylmethyl)[3-(4-methylpiperazin-1-yl)propyl]amine
Description
(Cyclopropylmethyl)[3-(4-methylpiperazin-1-yl)propyl]amine is a secondary amine featuring a cyclopropylmethyl group and a 4-methylpiperazine moiety linked via a propyl chain. While direct synthetic details for this compound are absent in the provided evidence, analogous compounds (e.g., purine derivatives in and piperazine-containing amines in ) suggest synthetic routes involving alkylation or coupling reactions. For instance, cyclopropanamine may react with a propyl-linked piperazine precursor under reductive amination or nucleophilic substitution conditions .
Properties
Molecular Formula |
C12H25N3 |
---|---|
Molecular Weight |
211.35 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine |
InChI |
InChI=1S/C12H25N3/c1-14-7-9-15(10-8-14)6-2-5-13-11-12-3-4-12/h12-13H,2-11H2,1H3 |
InChI Key |
ZZZUHZSPSYRLPM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCCNCC2CC2 |
Origin of Product |
United States |
Preparation Methods
Cyclopropylmethyl Alkyl Amine Formation via Free Radical Addition
A patented method (US Patent 3847985A) describes the preparation of cyclopropylmethyl alkyl amines, which is directly relevant to the synthesis of the cyclopropylmethyl moiety in the target compound. The key steps include:
- Reacting an allylic chloride with hydrogen bromide in the presence of a free radical catalyst.
- The reaction proceeds via an anti-Markownikoff addition to yield 1-bromo-3-chloropropane derivatives substituted with cyclopropylmethyl groups.
- Free radical catalysts such as benzoyl peroxide, ultraviolet light, or azobisisobutyronitrile initiate the reaction.
- The reaction temperature ranges from -80°C to +200°C, preferably 0°C to +70°C.
- Pressure conditions vary from 1 to 100 atmospheres, preferably 1 to 10 atmospheres.
This method allows for the preparation of cyclopropylmethyl intermediates suitable for further functionalization to amines.
Table 1: Reaction Conditions for Cyclopropylmethyl Alkyl Amine Formation
Parameter | Range | Preferred Range |
---|---|---|
Temperature | -80°C to +200°C | 0°C to +70°C |
Pressure | 1 to 100 atm | 1 to 10 atm |
Free Radical Catalyst | Benzoyl peroxide, UV light, AIBN, others | Benzoyl peroxide |
Reactants | Allylic chloride + HBr | Allylic chloride + HBr |
Nucleophilic Substitution for Piperazine Side Chain Introduction
The 3-(4-methylpiperazin-1-yl)propylamine moiety is typically introduced via nucleophilic substitution reactions, where a suitable leaving group on a propyl chain is displaced by 4-methylpiperazine or its derivatives. This step often follows the preparation of the cyclopropylmethyl intermediate.
- The alkyl halide or tosylate derivative of the propyl chain is reacted with 4-methylpiperazine under basic or neutral conditions.
- Solvents such as acetonitrile or dimethylformamide (DMF) are used to facilitate nucleophilic substitution.
- Temperature control is essential to avoid side reactions, typically maintained between room temperature and 80°C.
This step yields the desired (cyclopropylmethyl)[3-(4-methylpiperazin-1-yl)propyl]amine after purification.
Reductive Amination and Related Approaches
Though less specifically documented for this exact compound, analogous synthetic strategies in related piperazine derivatives involve:
- Reductive amination of ketone or aldehyde intermediates with 4-methylpiperazine.
- Use of reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride.
- This approach can be adapted for the introduction of the amine side chain on cyclopropylmethyl-containing intermediates.
Such methods are common in the synthesis of fentanyl analogues and related heterocyclic amines, which share structural similarities.
Summary Table of Preparation Methods
Step | Method Description | Key Reagents/Catalysts | Conditions | Outcome |
---|---|---|---|---|
Cyclopropylmethyl formation | Free radical addition of HBr to allylic chloride | Allylic chloride, HBr, benzoyl peroxide | 0-70°C, 1-10 atm | Cyclopropylmethyl alkyl halide |
Piperazine substitution | Nucleophilic substitution with 4-methylpiperazine | Alkyl halide/tosylate, 4-methylpiperazine | RT to 80°C, polar aprotic solvent | This compound |
Reductive amination (analogous) | Condensation with ketone + reduction | Ketone intermediate, 4-methylpiperazine, NaBH(OAc)3 | Mild heating, inert atmosphere | Piperazine-substituted amine |
In-Depth Research Findings and Notes
- The free radical catalyzed addition is highly versatile and allows for substitution with various alkyl groups on the cyclopropylmethyl moiety, enabling structural diversity.
- The nucleophilic substitution step requires careful control to prevent over-alkylation or polymerization of piperazine derivatives.
- Purification techniques such as preparative high-performance liquid chromatography (HPLC) and flash column chromatography are often employed to isolate the target compound with high purity.
- The synthetic route is adaptable to scale-up and has been used in pharmaceutical intermediate production, reflecting its robustness and industrial relevance.
Chemical Reactions Analysis
Types of Reactions
(Cyclopropylmethyl)[3-(4-methylpiperazin-1-yl)propyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms of the compound.
Scientific Research Applications
(Cyclopropylmethyl)[3-(4-methylpiperazin-1-yl)propyl]amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of (Cyclopropylmethyl)[3-(4-methylpiperazin-1-yl)propyl]amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Cyclopropyl vs.
- Linker Flexibility : The propyl chain in the target compound offers conformational flexibility, contrasting with rigid spacers (e.g., cyclohexyl in ) that may restrict binding pocket access .
- Piperazine Substitution : The 4-methylpiperazine moiety is shared with compound 289 (), but the latter lacks the cyclopropylmethyl group, highlighting divergent pharmacokinetic profiles .
Research Findings and Implications
- Metabolic Stability: Cyclopropyl groups are known to resist oxidative metabolism, suggesting the target compound may have a longer half-life than analogs with labile substituents (e.g., nitro groups in 4g) .
- Toxicity Considerations : Piperazine-containing compounds (e.g., ) often show dose-dependent off-target effects; the target’s simpler structure may mitigate this risk .
Biological Activity
(Cyclopropylmethyl)[3-(4-methylpiperazin-1-yl)propyl]amine, with the CAS number 1156239-71-2, is a compound that has garnered attention for its potential biological activities, particularly in the realm of neuropharmacology. This article delves into the compound's biological activity, including its mechanism of action, pharmacological profiles, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 211.35 g/mol. The structure includes a cyclopropylmethyl group and a piperazine moiety, which are critical for its biological interactions.
Research indicates that compounds with similar structures often interact with various neurotransmitter systems, particularly the dopamine and serotonin receptors. The piperazine ring is known for its role in modulating receptor activity, which may contribute to the compound's pharmacological effects.
Biological Activity Overview
- Dopamine Receptor Interaction : Preliminary studies suggest that this compound may exhibit selective activity at dopamine receptors, particularly the D3 subtype. This selectivity is crucial as it may lead to therapeutic effects with fewer side effects associated with broader receptor activation.
- Neuroprotective Effects : Similar compounds have demonstrated neuroprotective properties, particularly in models of neurodegeneration. For instance, studies have shown that certain D3 receptor agonists can protect dopaminergic neurons from degeneration in induced pluripotent stem cell (iPSC) models .
- Pharmacokinetics : The pharmacokinetic profile of this compound remains under investigation, but compounds in its class typically show favorable absorption and distribution characteristics, which are essential for therapeutic efficacy.
Table 1: Summary of Biological Activities
Activity Type | Description |
---|---|
Dopamine Receptor | Potential selective agonism at D3 receptor; implications for neuropsychiatric disorders. |
Neuroprotection | May protect dopaminergic neurons; further studies needed to confirm efficacy. |
Pharmacokinetics | Favorable absorption and distribution expected based on structural analogs. |
Case Study: Neuroprotective Effects
A study published in Nature explored the effects of structurally similar compounds on neurodegenerative models. The results indicated that these compounds could significantly reduce neuronal death in dopaminergic pathways by activating D3 receptors while minimizing D2 receptor activity . This finding highlights the potential of this compound as a therapeutic agent for conditions like Parkinson's disease.
Q & A
Basic: What are the common synthetic routes for (Cyclopropylmethyl)[3-(4-methylpiperazin-1-yl)propyl]amine?
Answer:
The compound is typically synthesized via multi-step reactions involving nucleophilic substitution and deprotection. A representative approach involves:
- Step 1: Alkylation of 4-methylpiperazine with a propyl halide derivative to introduce the propylamine side chain.
- Step 2: Cyclopropane ring introduction via reductive amination or coupling reactions, often using cyclopropylmethylamine precursors.
- Step 3: Purification via column chromatography or recrystallization.
Key reagents include cesium carbonate (base), copper(I) bromide (catalyst), and anhydrous solvents like dimethyl sulfoxide (DMSO) .
Advanced: How can researchers optimize the yield of this compound in multi-step syntheses?
Answer:
Yield optimization requires addressing:
- Reaction Conditions: Prolonged reaction times (e.g., 48 hours at 35°C) improve intermediate formation, as seen in analogous piperazine syntheses .
- Catalyst Selection: Copper(I) bromide enhances coupling efficiency in cyclopropane-related steps .
- Purification: Gradient elution (e.g., 0–100% ethyl acetate/hexane) resolves byproducts, as demonstrated in patent procedures .
- Stereochemical Control: Chiral HPLC or diastereomeric salt formation ensures enantiopurity, critical for biological studies .
Basic: What spectroscopic techniques are employed to characterize this compound?
Answer:
- Mass Spectrometry (MS): Electrospray ionization (ESI) confirms molecular weight (e.g., m/z 198 [M+H]+ for related piperazine derivatives) .
- NMR Spectroscopy: ¹H and ¹³C NMR identify substituents (e.g., δ 2.67 ppm for N-methylpiperazine protons; δ 1.31–1.57 ppm for cyclopropane CH₂ groups) .
- Infrared (IR) Spectroscopy: Amine N-H stretches (~3298 cm⁻¹) and piperazine ring vibrations (~1250 cm⁻¹) validate functional groups .
Advanced: How to address discrepancies in NMR data for stereoisomers of related piperazine derivatives?
Answer:
Discrepancies arise from:
- Solvent Effects: Deuterated methanol (MeOD) vs. chloroform (CDCl₃) shifts proton signals (e.g., δ 3.73 ppm in MeOD vs. δ 3.68 ppm in CDCl₃) .
- Enantiomeric Resolution: Chiral shift reagents or NOE experiments distinguish diastereomers, as shown in patent data for (1R,4R) and (1S,4S) isomers .
- Impurity Interference: LC-MS with <2% threshold identifies byproducts (e.g., unreacted intermediates) .
Basic: What computational methods predict the physicochemical properties of this compound?
Answer:
- Molecular Weight: Calculated as 199.34 g/mol (C₁₁H₂₅N₃) using PubChem-derived algorithms .
- logP Estimation: Software like MarvinSketch predicts a logP ~1.2, indicating moderate lipophilicity .
- Solubility: DFT calculations suggest poor aqueous solubility (<1 mg/mL), necessitating DMSO or ethanol for biological assays .
Advanced: What strategies are used in structure-activity relationship (SAR) studies for piperazine-containing compounds?
Answer:
SAR methodologies include:
- Substitution Patterns: Varying the 4-methylpiperazine group (e.g., replacing with morpholine) alters receptor binding, as seen in kinase inhibitors .
- Bioisosteric Replacement: Cyclopropane vs. cyclohexane groups impact metabolic stability, assessed via microsomal assays .
- Pharmacophore Modeling: Aligns steric/electronic features with target proteins (e.g., dopamine receptors) using MOE or Schrödinger suites .
Basic: What are the recommended storage conditions for amine-containing compounds like this?
Answer:
- Temperature: Store at –20°C in airtight containers to prevent oxidation .
- Light Sensitivity: Amber vials minimize photodegradation of the cyclopropane moiety .
- Humidity Control: Desiccants (e.g., silica gel) prevent hydrolysis of the tertiary amine .
Advanced: How to analyze byproducts in the synthesis of this compound using LC-MS?
Answer:
- Column Selection: C18 columns with 0.1% formic acid in water/acetonitrile gradients separate polar impurities .
- Ionization Mode: Positive ESI detects protonated amines (m/z 199.34 for the parent ion; m/z 225 for acetylated byproducts) .
- Fragmentation Patterns: MS/MS identifies cleavage at the piperazine-propyl bond (e.g., m/z 84 for 4-methylpiperazine fragments) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.